molecular formula C11H13N3O B1294022 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 915919-89-0

2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No. B1294022
M. Wt: 203.24 g/mol
InChI Key: GZOHYRKSBOVZKN-UHFFFAOYSA-N
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Description

The compound 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse pharmacological activities. Although the specific compound is not directly studied in the provided papers, the related research on oxadiazole derivatives and their synthesis, structural analysis, and chemical properties can offer insights into the characteristics of 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine.

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the use of precursors that can undergo cyclization reactions to form the oxadiazole ring. For instance, the use of 3-benzylidene phthalide as a precursor for synthesizing new 1,3,4-oxadiazole derivatives is described, where a series of reactions including cycloaddition and reaction with various substituted benzoic acids are employed . This suggests that similar strategies could be applied to synthesize the compound , potentially using a benzyl precursor and appropriate cyclization agents.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be elucidated using various spectroscopic methods such as FT-IR, NMR, and UV-Vis spectroscopy, as well as X-ray crystallography . These techniques provide information on the geometry, vibrational modes, and chemical shifts that are crucial for understanding the molecular conformation and electronic distribution within the compound. Density functional theory (DFT) calculations are also useful for predicting and confirming the molecular structure .

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions, depending on the functional groups attached to the oxadiazole ring. The papers provided do not detail specific reactions for 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine, but they do describe the synthesis of related compounds, which involves reactions such as cycloaddition, carbamate formation, and dehydration reactions under microwave-accelerated conditions . These reactions are indicative of the reactivity of oxadiazole derivatives and can be used to infer possible reactions for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be studied through thermal analysis methods like TG/DTA, which provide insights into the thermal stability and decomposition patterns of the compounds . Additionally, the electronic structure can be explored through theoretical studies, which include the analysis of frontier molecular orbitals and molecular electrostatic potential . These studies help in understanding the reactivity, polarity, and potential intermolecular interactions of the compound.

Scientific Research Applications

1,2,4-Oxadiazole is an essential motif in drug discovery represented in many experimental, investigational, and marketed drugs . This motif has received considerable attention because of its unique bioisosteric properties and an unusually wide spectrum of biological activities . Therefore, it is a perfect framework for novel drug development .

The synthetic methods that allow the conversion of different types of organic compounds into 1,2,4-oxadiazole at ambient temperature and the practical application of these approaches for the preparation of pharmaceutically important molecules have been discussed . These methods are divided into three groups . The first combines two-stage protocols requiring the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases . The second route is a one-pot synthesis of 1,2,4-oxadiazoles directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases . The third group of methods consists of diverse oxidative cyclizations .

The experimental procedure proposed by Gangloff, Rice, and colleagues has not changed significantly since then, and it has been used “as is” in the laboratory practice for the preparation of many pharmaceutically relevant scaffolds containing the 1,2,4-oxadiazole ring .

properties

IUPAC Name

2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-7-6-11-13-10(14-15-11)8-9-4-2-1-3-5-9/h1-5H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOHYRKSBOVZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine

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